9-(2-Carboxy-2-cyanovinyl)julolidine

Vue d'ensemble

Description

9-(2-Carboxy-2-cyanovinyl)julolidine is a fluorescent molecular rotor known for its unique properties in binding to proteins and other biomolecules. This compound is widely used in scientific research due to its ability to exhibit changes in fluorescence quantum yield based on its environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Carboxy-2-cyanovinyl)julolidine typically involves the reaction of julolidine with a suitable carboxy-cyanovinyl precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethyl sulfoxide (DMSO) or chloroform .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the compound is generally prepared in research laboratories using standard organic synthesis techniques. The process involves careful control of reaction conditions to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

9-(2-Carboxy-2-cyanovinyl)julolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups attached to the julolidine core.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Fluorescent Probing of Molecular Interactions

CCVJ is primarily utilized as a fluorescent probe to study protein-ligand interactions. Its fluorescence properties are sensitive to the local environment, which allows researchers to monitor changes in viscosity and molecular motion. This sensitivity is leveraged in several applications:

- Protein Stability Assessment : CCVJ has been employed in differential scanning fluorimetry (DSF) to assess protein stability in surfactant-containing formulations. The fluorescence intensity changes correlate with the viscosity of the surrounding medium, providing insights into protein unfolding and stability under different conditions .

- Detection of Protein-Ligand Interactions : The compound can be used to detect binding events between proteins and ligands. When CCVJ binds to a ligand, the resulting restriction on intramolecular rotation leads to changes in fluorescence, which can be quantitatively measured .

Structural Probing of Biopolymers

CCVJ serves as a structural probe for biopolymers such as glucans and amylopectin. The fluorescence emissions from CCVJ are influenced by local restrictions to molecular motion, making it suitable for studying the structural characteristics of complex carbohydrates . This application is particularly relevant in carbohydrate chemistry and food science.

Molecular Dynamics Studies

The compound has been utilized in molecular dynamics simulations to explore its photophysical properties and behavior under various conditions. For instance, studies have shown that CCVJ undergoes photoisomerization, which affects its fluorescence characteristics. These simulations help elucidate the mechanisms behind its sensitivity to environmental changes, contributing valuable data for computational chemistry .

Applications in Drug Discovery

In drug discovery, CCVJ's ability to serve as a fluorescent marker for protein interactions makes it an essential tool. It aids in screening assays for identifying potential drug candidates by monitoring protein-ligand binding events through changes in fluorescence . This application is crucial for developing new therapeutics targeting specific proteins involved in diseases.

Case Studies and Research Findings

Several studies have documented the applications of CCVJ across various research domains:

- Fluorescence Anisotropy Studies : Research has demonstrated that the polarization-resolved fluorescence measurements of CCVJ can provide insights into the dynamics of biomolecular systems. These studies reveal how viscosity affects the rotational motion of the probe, allowing for detailed analysis of molecular interactions .

- High-Throughput Screening : A study highlighted the development of a high-throughput screening assay using CCVJ for assessing protein stability and interactions in pharmaceutical formulations. This approach enhances the efficiency of drug development processes by providing rapid feedback on compound efficacy .

Data Tables

Mécanisme D'action

The mechanism of action of 9-(2-Carboxy-2-cyanovinyl)julolidine involves its ability to act as a fluorescent molecular rotor. The compound exhibits changes in fluorescence quantum yield based on its environment, which is influenced by factors such as viscosity and polarity. This property allows it to bind to specific molecular targets and pathways, making it useful in various analytical and diagnostic applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

9-(2,2-Dicyanovinyl)julolidine: Another fluorescent molecular rotor with similar properties.

1,3,5,7-Tetramethyl-8-phenyl-4,4-difluoroboradiazaindacene: A compound used in fluorescence studies.

Difluoro {2- [1- (3,5-dimethyl-2H-pyrrol-2-ylidene-N)ethyl]-3,5-dimethyl-1H-pyrrolato-N}boron: Known for its fluorescent properties

Uniqueness

What sets 9-(2-Carboxy-2-cyanovinyl)julolidine apart from similar compounds is its high sensitivity to environmental changes, making it an excellent probe for studying molecular interactions and dynamics. Its ability to bind to proteins and other biomolecules with high specificity further enhances its utility in scientific research .

Activité Biologique

9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ) is a synthetic organic compound notable for its unique fluorescent properties and its role as a molecular rotor. It has gained attention in various scientific fields, particularly in biochemistry and materials science, due to its ability to monitor molecular interactions and changes in environments. This article delves into the biological activity of CCVJ, exploring its mechanisms, applications, and research findings.

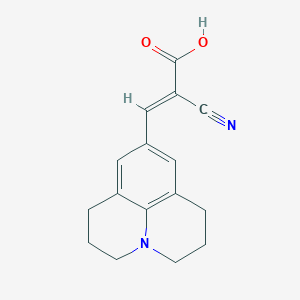

Chemical Structure and Properties

- Molecular Formula : CHNO

- CAS Number : 142978-18-5

- CCVJ features a julolidine core with a carboxy-cyanovinyl substituent, which contributes to its reactivity and versatility.

CCVJ functions primarily as a fluorescent probe. Its mechanism of action involves:

- Fluorescence Quenching : The compound exhibits fluorescence that can be quenched upon binding with various biomolecules, allowing researchers to study interactions in real-time.

- Binding Properties : CCVJ has been shown to bind specifically to immunoglobulins (IgG and Fab fragments), utilizing non-covalent interactions such as hydrogen bonding and van der Waals forces. This binding does not significantly alter the antigen-binding capacity of antibodies, making CCVJ a valuable tool for labeling .

Biological Applications

- Fluorescent Probe : CCVJ is utilized in biochemical assays to monitor molecular interactions due to its sensitivity to polarity and viscosity changes.

- Immunological Assays : Its ability to bind to antibodies enables its use in various immunological assays, enhancing the detection and quantification of target molecules.

- Molecular Rotor : The compound acts as a molecular rotor, allowing for monitoring of polymerization processes and environmental changes within biological systems.

Interaction Studies

Studies employing fluorescence resonance energy transfer (FRET) techniques have assessed the binding affinity and kinetics between CCVJ and target proteins or nucleic acids. Changes in fluorescence intensity provide insights into the molecular interactions occurring within biological systems.

Case Studies

A notable study investigated the application of CCVJ in detecting protein aggregation in monoclonal antibody formulations. The results indicated that CCVJ could effectively monitor aggregation in the presence of surfactants, demonstrating its utility in pharmaceutical development .

Comparative Analysis with Similar Compounds

The following table summarizes key features of CCVJ compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHNO | Fluorescent probe; binds to IgG; sensitive to environmental changes |

| 9-(2,2-Dicyanovinyl)julolidine | CHN | Contains two cyano groups; used similarly as a fluorescent probe |

| 4-Dimethylaminobenzaldehyde | CHNO | Common reagent in organic synthesis; exhibits fluorescence under certain conditions |

Propriétés

IUPAC Name |

(E)-3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c17-10-14(16(19)20)9-11-7-12-3-1-5-18-6-2-4-13(8-11)15(12)18/h7-9H,1-6H2,(H,19,20)/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXENNHTVELFRHV-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC(=CC3=C2N(C1)CCC3)/C=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142978-18-5 | |

| Record name | 9-(2-Carboxy-2-cyanovinyl)julolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142978185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Carboxy-2-cyanovinyl)julolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.